molecular formula C23H19N3O2S B295372 N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide

N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide

Cat. No.: B295372
M. Wt: 401.5 g/mol
InChI Key: XOMNKXMHDTUYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide, also known as MPT0B390, is a novel small molecule inhibitor that has been synthesized for potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of extensive scientific research.

Mechanism of Action

N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide exerts its anticancer effects by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of various proteins involved in cell growth and survival. By inhibiting the activity of Hsp90, this compound disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce tumor growth in animal models. In addition, this compound has been found to have a synergistic effect when combined with other anticancer agents, such as chemotherapy drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide in lab experiments is its specificity for Hsp90, which reduces the risk of off-target effects. In addition, this compound has shown good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide. One potential area of research is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another area of research is the investigation of the potential of this compound as a combination therapy with other anticancer agents. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis of this compound involves the use of sulfanilamide, 2-chloroacetic acid, and 2-aminobenzophenone. The reaction is carried out in the presence of a catalyst and solvent, and the resulting product is purified through various techniques, including column chromatography.

Scientific Research Applications

N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been found to be effective in inducing apoptosis, or programmed cell death, in cancer cells.

Properties

Molecular Formula

C23H19N3O2S

Molecular Weight

401.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H19N3O2S/c1-16-11-13-17(14-12-16)24-21(27)15-29-23-25-20-10-6-5-9-19(20)22(28)26(23)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,24,27)

InChI Key

XOMNKXMHDTUYND-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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